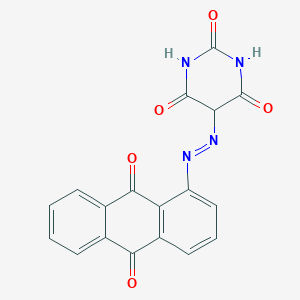
5-(Anthraquinon-1-ylazo)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Anthraquinon-1-ylazo)barbituric acid, also known as ABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. In
作用机制
The mechanism of action of 5-(Anthraquinon-1-ylazo)barbituric acid is not fully understood, but it is believed to involve the formation of a complex with the target molecule. The binding of this compound to proteins and enzymes can alter their conformation and activity, leading to changes in cellular signaling pathways and metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target molecule and the concentration of this compound used. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of using 5-(Anthraquinon-1-ylazo)barbituric acid in lab experiments is its versatility. This compound can be used in a variety of assays, including enzymatic assays, fluorescence spectroscopy, and cell-based assays. This compound is also relatively inexpensive and easy to synthesize. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful optimization of the concentration of this compound is necessary to avoid unwanted effects on cells and tissues.
未来方向
There are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of this compound as a photosensitizer for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel applications for this versatile compound.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. The synthesis method for this compound involves a multi-step process, and the compound has been extensively studied for its potential applications in scientific research. This compound binds to proteins and enzymes, modulating their activity, and has been shown to have a variety of biochemical and physiological effects. While this compound has several advantages for lab experiments, careful optimization of its concentration is necessary to avoid unwanted effects. Finally, there are several future directions for the study of this compound, including the development of new fluorescent probes and the use of this compound as a photosensitizer.
合成方法
5-(Anthraquinon-1-ylazo)barbituric acid can be synthesized through a multi-step process involving the reaction of anthraquinone with urea and barbituric acid. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents. The purity of this compound can be improved through recrystallization and chromatography techniques.
科学研究应用
5-(Anthraquinon-1-ylazo)barbituric acid has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of biochemistry, where this compound has been shown to bind to proteins and enzymes, modulating their activity. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
| 13325-57-0 | |
分子式 |
C18H10N4O5 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
5-[(9,10-dioxoanthracen-1-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H10N4O5/c23-14-8-4-1-2-5-9(8)15(24)12-10(14)6-3-7-11(12)21-22-13-16(25)19-18(27)20-17(13)26/h1-7,13H,(H2,19,20,25,26,27) |
InChI 键 |
MBOXEZSDSMZDMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
| 13325-57-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




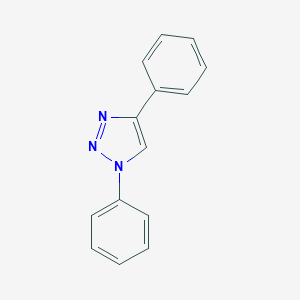
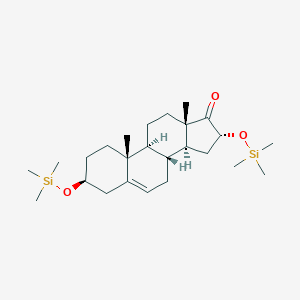
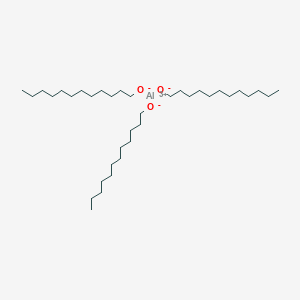
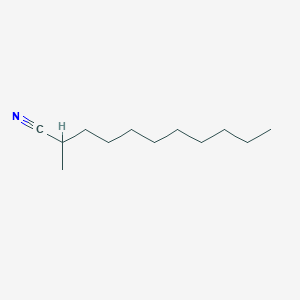
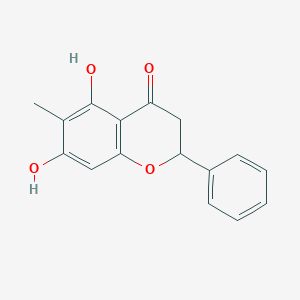
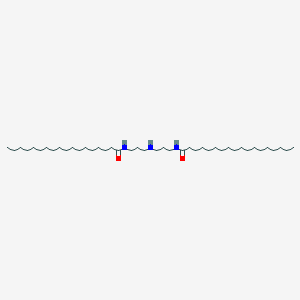


![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)



